molecular formula C8H9N3O2 B13024365 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid

2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid

Katalognummer: B13024365
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: DDBMFRBMEZQJAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of appropriate precursors. One common method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The reaction is carried out in ethanol to produce a high-purity product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Wirkmechanismus

The mechanism of action of 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Eigenschaften

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c9-8-10-3-5-1-4(7(12)13)2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11)

InChI-Schlüssel

DDBMFRBMEZQJAN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=NC(=NC=C21)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.